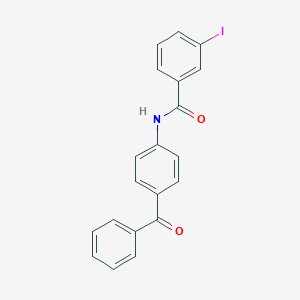

N-(4-benzoylphenyl)-3-iodobenzamide

Description

N-(4-Benzoylphenyl)-3-iodobenzamide is a benzamide derivative characterized by a benzoylphenyl group attached to a 3-iodobenzamide moiety. This compound has been studied in diverse contexts, including lipid-lowering agents , enzyme-mediated stereoselective synthesis , and as a structural analog in DNA-targeted Auger electron therapy . Its synthesis typically involves coupling reactions between m-iodobenzoic acid derivatives and benzoylphenyl amines, with purification steps ensuring high yields and structural integrity .

Properties

Molecular Formula |

C20H14INO2 |

|---|---|

Molecular Weight |

427.2 g/mol |

IUPAC Name |

N-(4-benzoylphenyl)-3-iodobenzamide |

InChI |

InChI=1S/C20H14INO2/c21-17-8-4-7-16(13-17)20(24)22-18-11-9-15(10-12-18)19(23)14-5-2-1-3-6-14/h1-13H,(H,22,24) |

InChI Key |

PRAWLFWKWZAUGZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)I |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)I |

Origin of Product |

United States |

Comparison with Similar Compounds

A. Lipid-Lowering Derivatives

- N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (C3) :

In Triton WR-1339-induced hyperlipidemic rats, C3 reduced plasma triglycerides by 31% and increased HDL-cholesterol levels after 12 hours at 15 mg/kg. This contrasts with the inactive ortho-substituted analog (C1), highlighting the importance of substitution patterns . - N-(4-Benzoylphenyl)pyrrole-2-carboxamide (Compounds 3 and 5) :

These derivatives significantly lowered total cholesterol (by 28–34%) and triglycerides (by 40–45%) in hyperlipidemic models, with HDL elevation comparable to bezafibrate. The pyrrole ring enhances metabolic stability compared to indole-based analogs .

B. Anticancer and DNA-Targeting Analogues

- The meta-iodo position in N-(4-benzoylphenyl)-3-iodobenzamide may offer similar DNA-binding advantages .

- N-(4-Benzoylphenyl)maleimide Derivatives (26a–26q): In HG-3 cell lines, compound 26n (2-pyridyl substituent) showed 4% cell viability at 10 µM, outperforming bromo- or thienyl-substituted analogs. The maleimide scaffold’s electrophilicity is critical for activity, unlike the non-electrophilic benzamide core of this compound .

Mechanistic and Pharmacokinetic Comparisons

- PPAR Activation vs. Direct Lipid Modulation :

Fibrates like gemfibrozil act via PPARα, reducing triglycerides by 31% and increasing HDL by 6% in clinical trials . This compound’s lipid-lowering analogs (e.g., pyrrole-2-carboxamides) may bypass PPAR pathways, directly modulating lipoprotein lipase (LPL) or apolipoprotein expression . - Enzymatic Stereoselectivity : (S)-(-)-N-(4-Benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, synthesized via lipase-mediated resolution, shows enantioselective activity. The iodine in this compound may hinder enzymatic processing compared to trifluoro-hydroxy analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.